![molecular formula C22H23ClN4O2S B2802985 7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-3-propyl-2-sulfanylidene-1H-quinazolin-4-one CAS No. 403728-43-8](/img/no-structure.png)
7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-3-propyl-2-sulfanylidene-1H-quinazolin-4-one
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Overview
Description
The description of a compound typically includes its molecular formula, structure, and any known uses or applications. For example, a related compound, 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine, is known to be used in the synthesis of various pharmaceuticals .
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound. The synthesis of related compounds, such as 1-(3-chlorophenyl)piperazine, often involves reactions with diethanolamine and m-chloroaniline .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility in various solvents, and reactivity with other compounds. For example, a related compound, 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine, has a melting point of 198-203 °C .Scientific Research Applications
Anti-Allergic Activities
This compound has been investigated for its anti-allergic properties. Researchers have synthesized derivatives and evaluated their efficacy against allergic asthma and pruritus. Notably, compounds like 3d , 3i , and 3r exhibited more potent anti-allergic asthma activities than levocetirizine, while others (such as 3b , 3g , 3k , 3o , and 3s ) demonstrated stronger anti-pruritic effects .
Fluoroquinolone Efficacy
In vitro studies have explored the efficacy of newly synthesized compounds, including fluoroquinolones (such as norfloxacin and lomefloxacin), against Philasterides dicentrarchi using this piperazine as a reference .
Central Nervous System Modulation
Piperazines, including this compound, have been studied for their effects on the central nervous system. While 7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-3-propyl-2-sulfanylidene-1H-quinazolin-4-one itself may not be a potent stimulant, understanding its interactions with neural receptors is crucial for drug development .
Safety and Hazards
The safety and hazards of a compound refer to its potential effects on human health and the environment. This can include toxicity data, handling precautions, and disposal guidelines. For example, 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine is known to cause skin and eye irritation, and respiratory irritation .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-3-propyl-2-sulfanylidene-1H-quinazolin-4-one' involves the condensation of 3-propyl-2-thioxo-1,2,3,4-tetrahydroquinazolin-4-one with 4-(3-chlorophenyl)piperazine-1-carboxylic acid, followed by the addition of a sulfanyl group to the resulting product.", "Starting Materials": [ "3-propyl-2-thioxo-1,2,3,4-tetrahydroquinazolin-4-one", "4-(3-chlorophenyl)piperazine-1-carboxylic acid", "Thionyl chloride", "Sodium sulfide", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Diethyl ether" ], "Reaction": [ "3-propyl-2-thioxo-1,2,3,4-tetrahydroquinazolin-4-one is reacted with thionyl chloride in the presence of ethanol to form 3-propyl-2-chloro-1,2,3,4-tetrahydroquinazolin-4-one.", "4-(3-chlorophenyl)piperazine-1-carboxylic acid is reacted with thionyl chloride in the presence of ethanol to form 4-(3-chlorophenyl)piperazine-1-carbonyl chloride.", "The 4-(3-chlorophenyl)piperazine-1-carbonyl chloride is then reacted with the 3-propyl-2-chloro-1,2,3,4-tetrahydroquinazolin-4-one in the presence of sodium hydroxide to form the intermediate product, 7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-3-propyl-1,2,3,4-tetrahydroquinazolin-2-thione.", "The intermediate product is then reacted with sodium sulfide in the presence of hydrochloric acid to form the final product, 7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-3-propyl-2-sulfanylidene-1H-quinazolin-4-one.", "The final product is purified using diethyl ether to obtain the desired compound." ] } | |
CAS RN |
403728-43-8 |
Product Name |
7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-3-propyl-2-sulfanylidene-1H-quinazolin-4-one |
Molecular Formula |
C22H23ClN4O2S |
Molecular Weight |
442.96 |
IUPAC Name |
7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-3-propyl-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C22H23ClN4O2S/c1-2-8-27-21(29)18-7-6-15(13-19(18)24-22(27)30)20(28)26-11-9-25(10-12-26)17-5-3-4-16(23)14-17/h3-7,13-14H,2,8-12H2,1H3,(H,24,30) |
InChI Key |
KEPYOSVYRINPPH-UHFFFAOYSA-N |
SMILES |
CCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl)NC1=S |
solubility |
not available |
Origin of Product |
United States |
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